2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide
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Description
2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O6 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.15868546 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Approaches
One study highlights the environmentally friendly synthesis of potential analgesic and antipyretic compounds, involving derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. These compounds were developed through green chemistry approaches, offering a sustainable pathway for drug discovery (Reddy et al., 2014).
Comparative Metabolism Studies
Another area of research is the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways and potential health impacts of related compounds (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitors
Research into the synthesis of protein tyrosine phosphatase 1B inhibitors involves the evaluation of acetamide derivatives for their inhibitory activity. These studies are crucial for developing new treatments for diabetes and obesity (Saxena et al., 2009).
Hypoglycemic Activity Evaluation
The synthesis and evaluation of novel acetamide derivatives for their hypoglycemic activity in animal models demonstrate the potential therapeutic applications of such compounds in treating diabetes (Nikaljea et al., 2012).
Chemoselective Acetylation for Drug Synthesis
Studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase showcase the utility of these compounds in synthesizing intermediates for antimalarial drugs, emphasizing the significance of selective enzymatic reactions in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-3-34-23-14-17(15-27-29-25(31)18-8-4-5-9-19(18)26(29)32)12-13-22(23)35-16-24(30)28-20-10-6-7-11-21(20)33-2/h4-15H,3,16H2,1-2H3,(H,28,30)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAXVXBNJZZZMT-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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